molecular formula C23H21N5O3 B2762009 3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886896-93-1

3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2762009
CAS No.: 886896-93-1
M. Wt: 415.453
InChI Key: SZRIACUVSZODPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

One area of application for such compounds involves their synthesis and evaluation for potential pharmacological activities. For example, the synthesis of imidazo[2,1-f]purine-2,4-dione derivatives has been a subject of research due to their potential as pharmacophores, substances that have therapeutic properties. These compounds have been synthesized and evaluated for various biological activities, including their potential as serotonin receptor ligands and for their antidepressant and anxiolytic effects (Zagórska et al., 2009; Zagórska et al., 2015; Zagórska et al., 2016). These studies highlight the role of such compounds in drug design, particularly in targeting central nervous system disorders.

Structural Characterization and Modeling

Further research has focused on the structural characterization and quantum-mechanical modeling of esters with imidazoquinazoline ring structures (Hęclik et al., 2017). These studies provide insights into the molecular configurations, stability, and reactivity of such compounds, which are crucial for understanding their interaction with biological targets.

Chemical Properties and Reactivity

The chemical reactivity and properties of imidazo[2,1-f]purine derivatives have also been explored, with studies detailing their synthesis, potential as ligands for biological receptors, and their pharmacological evaluations (Nilov et al., 1995). These investigations shed light on the diverse chemical functionalities and potential applications of these compounds in medicinal chemistry.

Potential Therapeutic Applications

Moreover, the exploration of imidazo[2,1-f]purine derivatives for their therapeutic applications, particularly in the treatment of cancer and infectious diseases, has been a significant area of interest. This includes studies on their cytotoxic activities and potential as antiviral and antihypertensive agents (Barnes et al., 2001; Kim et al., 2004). These findings demonstrate the potential of such compounds in developing new therapeutic agents.

Properties

IUPAC Name

2-ethyl-6-(2-methoxyphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-4-26-21(29)19-20(25(2)23(26)30)24-22-27(19)14-17(15-10-6-5-7-11-15)28(22)16-12-8-9-13-18(16)31-3/h5-14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRIACUVSZODPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.